molecular formula C4H7N3S2 B7777525 5-(ethylamino)-1,3,4-thiadiazole-2-thiol

5-(ethylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B7777525
M. Wt: 161.3 g/mol
InChI Key: OWTDUWLWAOCZOO-UHFFFAOYSA-N
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Description

The compound identified as “5-(ethylamino)-1,3,4-thiadiazole-2-thiol” is a chemical substance with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(ethylamino)-1,3,4-thiadiazole-2-thiol involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(ethylamino)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

5-(ethylamino)-1,3,4-thiadiazole-2-thiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(ethylamino)-1,3,4-thiadiazole-2-thiol include other indole derivatives and halogenated hydrocarbons. These compounds share some structural similarities but may differ in their specific properties and applications.

Uniqueness

This compound is unique due to its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(ethylamino)-1,3,4-thiadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-2-5-3-6-7-4(8)9-3/h2H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDUWLWAOCZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NN=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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